![molecular formula C22H35N3O3S B5533859 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533859.png)
1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide
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Overview
Description
The compound belongs to a class of chemicals that are synthesized and studied for their potential biological activities and chemical properties. Research often explores novel synthetic routes, molecular structures, chemical reactions, and properties to understand their potential applications in various fields.
Synthesis Analysis
Research on related compounds involves innovative synthetic routes to create complex molecules. For example, Back and Nakajima (2000) described a new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to various cyclic enamine sulfones (Back & Nakajima, 2000). This method exemplifies the complexity and innovation in synthesizing nitrogen-containing cyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds can be determined through techniques such as single-crystal X-ray diffraction. Luo and Huang (2004) synthesized and analyzed the crystal structure of a related compound, demonstrating the importance of structural analysis in understanding compound properties (Luo & Huang, 2004).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives can reveal their reactivity and potential for further chemical modifications. Studies on related compounds, like the work by Terauchi et al. (1997), investigate the gastric antisecretory activities of nicotinamide derivatives, highlighting the chemical reactivity and potential biological relevance of these compounds (Terauchi et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, provide insights into the compound's applications and handling. Banerjee et al. (2002) focused on the crystal structure and molecular conformation of a solvated compound, which could offer analogies for understanding the physical characteristics of our compound of interest (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the compound's potential applications. For instance, Yan and Gao (2000) explored the synthesis of hyperbranched polymers, which could inform on the reactivity and potential polymerization behavior of related compounds (Yan & Gao, 2000).
properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-(2-methyl-3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-18(16-24-11-5-6-12-24)15-23-22(26)20-9-13-25(14-10-20)29(27,28)17-21-8-4-3-7-19(21)2/h3-4,7-8,18,20H,5-6,9-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCOYDAEJHTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCC(C)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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